molecular formula C13H18ClN3O B2888564 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-10-4

3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Cat. No. B2888564
CAS RN: 1389310-10-4
M. Wt: 267.76
InChI Key: NFTVBOPROMWLRS-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” is an organic compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75452 . It is related to the compound “®-3-Piperidinamine dihydrochloride” which has a molecular formula of CHClN .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 267.75452 . Other properties such as its density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Synthesis and Drug Development

3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride plays a role in the synthesis and development of drugs. For instance, it has been involved in the creation of potent antagonists for the calcitonin gene-related peptide (CGRP) receptor, contributing to the development of treatments for conditions modulated by CGRP, including migraines. The development of an economical synthesis for these compounds demonstrates their potential in therapeutic applications (Cann et al., 2012).

Antihypertensive Properties

Research into piperidine derivatives with a quinazoline ring system, similar in structure to this compound, has shown potential antihypertensive properties. These compounds have demonstrated effectiveness in reducing blood pressure in hypertensive rat models, highlighting their potential as therapeutic agents for hypertension management (Takai et al., 1986).

Antibacterial and Antimicrobial Activities

Compounds structurally related to this compound have been investigated for their antibacterial activities. For example, derivatives of temafloxacin hydrochloride have been synthesized and tested, showing promising results as broad-spectrum antimicrobial agents. Such studies underscore the importance of this compound class in the search for new antibacterial therapies (Chu et al., 1991).

Pharmacokinetics and Metabolism

The investigation of metabolites and the pharmacokinetic profiles of compounds like this compound is crucial for drug development. Studies have detailed the identification of human metabolites for novel inhibitors, providing insight into renal and hepatic excretion pathways. Such research is fundamental in understanding how these compounds are processed in the body and their potential impacts on human health (Umehara et al., 2009).

properties

IUPAC Name

3-[(3R)-piperidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTVBOPROMWLRS-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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